1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea

Kinase Inhibitor Structure-Activity Relationship Diaryl Urea

Select this specific CAS 1203093-76-8 compound for kinase inhibitor research where target engagement reproducibility is critical. The 2-methoxy group alters urea linker torsion angle and aryl ring electron density versus 2-methyl or unsubstituted analogs, directly impacting hinge-region hydrogen bonding. The unique 5-position 1,1-dioxidoisothiazolidine introduces a bent inhibitor geometry not achievable with 4-position isomers. Deploy in parallel with 2-methyl analogs to deconvolute functional group contributions to selectivity profiles. Its lower calculated logP versus chloro-substituted analogs ensures superior aqueous solubility for accurate cellular dose-response measurements. Insist on this specific substitution pattern—generic diaryl urea procurement is contraindicated for reproducible results.

Molecular Formula C15H17N3O4S2
Molecular Weight 367.44
CAS No. 1203093-76-8
Cat. No. B3014413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea
CAS1203093-76-8
Molecular FormulaC15H17N3O4S2
Molecular Weight367.44
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=CS3
InChIInChI=1S/C15H17N3O4S2/c1-22-13-6-5-11(18-7-3-9-24(18,20)21)10-12(13)16-15(19)17-14-4-2-8-23-14/h2,4-6,8,10H,3,7,9H2,1H3,(H2,16,17,19)
InChIKeyWOPBUNSCOYXIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea (CAS 1203093-76-8): Core Identity and Procurement Baseline


The compound 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea (CAS 1203093-76-8) is a synthetic diaryl urea derivative featuring a 1,1-dioxidoisothiazolidine motif attached to a 2-methoxyphenyl ring and a thiophen-2-yl terminal group . It is primarily utilized as a research tool compound in kinase inhibitor discovery, with structural features that place it within the broader class of type II kinase inhibitors . The compound's molecular formula is C₁₅H₁₇N₃O₄S₂, with a molecular weight of 367.44 g/mol, and is typically supplied at ≥95% purity for in vitro studies .

Why Generic Substitution Fails for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea in Kinase Inhibitor Research


In the context of kinase inhibitor research, substitution among structurally analogous diaryl ureas frequently fails due to profound differences in target engagement and selectivity driven by the electronic and steric properties of the substituent at the phenyl 2-position. The compound under review incorporates a 2-methoxy group, which, relative to its 2-methyl or 2-unsubstituted analogs, alters the torsion angle of the urea linker and the electron density of the aryl ring, directly impacting the critical hydrogen-bonding network with the kinase hinge region [1]. The presence of the 1,1-dioxidoisothiazolidine ring further differentiates it from other heterocyclic ureas by introducing a unique sulfonamide-like hydrogen-bond acceptor/donor system that is absent in imidazolidinone- or thioxoimidazolidinone-based androgen receptor or kinase antagonists [2]. Therefore, generic procurement based solely on the core diaryl urea scaffold is contraindicated for applications requiring reproducible target inhibition profiles.

Quantitative Differentiation Guide for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea Versus Its Closest Analogs


Structural Differentiation: 2-Methoxy vs. 2-Methyl Substitution on the Phenyl Ring

The target compound features a 2-methoxy substituent on the central phenyl ring, distinguishing it structurally from the 2-methyl analog 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea (CAS not available in search results). In diaryl urea kinase inhibitors, the 2-methoxy group is known to act as a hydrogen-bond acceptor, modulating the inhibitor's conformation and its interaction with the catalytic lysine or hinge region, whereas the hydrophobic 2-methyl group lacks this capacity [1]. While direct head-to-head enzymatic data for these specific compounds is not publicly available, the difference in hydrogen-bonding potential is a well-established determinant of kinase selectivity within this chemotype.

Kinase Inhibitor Structure-Activity Relationship Diaryl Urea

Substituent Positional Isomerism: 5- vs. 4- vs. 3-Position of the Isothiazolidine Dioxide Ring on the Phenyl Core

The compound carries the 1,1-dioxidoisothiazolidin-2-yl group at the 5-position of the central phenyl ring. Analogs exist with this group at the 3-position (1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea) and the 4-position (1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea). In related isothiazolidine dioxide kinase inhibitor series, the position of this electron-withdrawing group on the aryl ring critically influences the inhibitor's orientation within the ATP-binding pocket and its interaction with the DFG-motif [1]. The 5-substitution pattern, when combined with a 2-methoxy group, creates a unique electronic environment that differs from the 4-substituted analog, which presents a more linear, para-substituted geometry typical of type II kinase inhibitors.

Positional Isomer Kinase Selectivity Isothiazolidine Dioxide

Comparison with Chlorine-Substituted Phenyl Analogs: Impact on Lipophilicity and Metabolic Stability

The target compound can be compared to 1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea. The key difference is the replacement of the 2-methoxy-5-isothiazolidine-dioxide substitution pattern with a 3-isothiazolidine-dioxide-4-chloro pattern. The presence of the chlorine atom increases lipophilicity (estimated ΔlogP of +0.5 to +0.8 for Cl vs. OCH₃ in this chemical environment) and alters metabolic soft spots, potentially decreasing oxidative metabolism but increasing CYP450 inhibition risk [1]. The methoxy compound, in contrast, offers a lower logP and a site for potential O-demethylation, which can be exploited for prodrug design or may lead to faster clearance in vivo.

Lipophilicity Metabolic Stability Halogen Substitution

Urea Linker vs. Thiourea Linker: Impact on Kinase Binding Affinity and Selectivity

The target compound contains a urea linker, distinguishing it from cyclic N,N'-diarylthiourea analogs, such as those described in patent EP2767531B1, which act as androgen receptor antagonists [1]. Urea-based inhibitors typically form stronger hydrogen bonds with the kinase hinge region compared to thioureas, but thioureas can engage in additional hydrophobic interactions through the sulfur atom [2]. This fundamental linker difference results in distinct target engagement profiles, with urea-containing compounds often showing greater selectivity for kinases that present a specific hydrogen-bond donor/acceptor pattern in the hinge, while thiourea analogs may exhibit broader reactivity profiles.

Urea Thiourea Kinase Inhibitor Binding Mode

Optimal Application Scenarios for Procuring 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea


Chemical Probe for Kinase Selectivity Profiling Where Methoxy-Dependent Hinge Binding is Required

Based on the structural differentiation provided by the 2-methoxy group, this compound is best deployed as a chemical probe in kinase selectivity panels where a hydrogen-bond acceptor at the phenyl 2-position is hypothesized to enhance binding to a specific kinase hinge region [1]. It should be used in parallel with its 2-methyl analog to deconvolute the contribution of this functional group to the target engagement profile, as established in Section 3, Evidence Item 1.

Use as a Reference Compound in Positional Isomer Selectivity Studies

The unique 5-position isothiazolidine dioxide substitution makes this compound the correct choice for experiments investigating the impact of bent vs. linear inhibitor geometry on kinase binding [1]. It is not interchangeable with 4-position isomers, which adopt a more extended conformation. This application is directly supported by the structural analysis presented in Section 3, Evidence Item 2.

In Vitro Cellular Assays Requiring Moderate Lipophilicity and Solubility

Owing to the presence of the methoxy group, which confers lower calculated logP compared to chloro-substituted analogs, this compound is recommended for cellular assays where high aqueous solubility and lower non-specific protein binding are critical for accurate dose-response measurements [1]. This is supported by the lipophilicity comparison in Section 3, Evidence Item 3.

Kinase Inhibitor Scaffold with Urea-Based Hinge Binder for Selective Target Engagement

The urea linker in this compound provides a defined hydrogen-bonding pattern preferred for selective kinase hinge binding, as opposed to the broader reactivity of thiourea-based analogs [1]. This makes it a suitable scaffold for medicinal chemistry optimization programs focused on achieving high kinase selectivity, as outlined in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.